molecular formula C10H8BrNO B14050853 4-Bromo-5-methoxyisoquinoline

4-Bromo-5-methoxyisoquinoline

Cat. No.: B14050853
M. Wt: 238.08 g/mol
InChI Key: PWRZTIABWQXLDM-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyisoquinoline is a high-purity chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This brominated isoquinoline derivative serves as a versatile and critical synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the isoquinoline core, makes it a valuable scaffold for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The bromine atom acts as an excellent leaving group, enabling functionalization at the C-4 position, which is a site of high interest for the development of bioactive compounds . Isoquinoline alkaloids and their synthetic analogs are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . This compound is primarily used in industrial and scientific research for the synthesis of novel molecules, including potential kinase inhibitors for cancer treatment . Researchers utilize this building block in structure-activity relationship (SAR) studies to explore and optimize interactions with specific enzyme targets. The presence of the methoxy group can influence the electronic properties of the ring system and contribute to pharmacologically favorable interactions. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions, refer to the material safety data sheet (MSDS) for detailed hazard information, and ensure compliance with all local and international regulations for chemical substances.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-5-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3

InChI Key

PWRZTIABWQXLDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CC(=C21)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the amine precursor. Cyclization and aromatization yield the isoquinoline core. For 4-bromo-5-methoxy substitution, 3-bromo-4-methoxyphenethylamine is treated with concentrated sulfuric acid and sodium m-nitrobenzenesulfonate at 135°C for 3 hours.

Table 1: Skraup Condensation Parameters

Parameter Value
Temperature 135°C
Reaction Time 3 hours
Acid Catalyst 70% H₂SO₄
Yield 70–75%
Purification Column chromatography

Post-condensation bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This step attains 80% efficiency but requires strict temperature control to avoid over-bromination.

Directed Ortho-Lithiation Strategy

Directed ortho-lithiation (DoM) enables precise functionalization of isoquinoline precursors. This method leverages directing groups to position substituents regioselectively.

Lithiation and Quenching Protocol

5-Methoxyisoquinoline is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with hexabromoethane to introduce bromine at the 4-position.

Table 2: DoM Reaction Conditions

Parameter Value
Base LDA (2.5 equiv)
Temperature −78°C
Electrophile C₂Br₆ (1.2 equiv)
Yield 85%
Regioselectivity 92%

This method’s key advantage is its high regioselectivity, though cryogenic conditions complicate scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions allow modular assembly of substituted isoquinolines. A two-step protocol involves Suzuki-Miyaura coupling followed by methoxylation.

Suzuki Coupling of Boronic Acids

4-Bromoisoquinoline reacts with pinacolborane under Pd(OAc)₂ catalysis to form the 4-boronic ester. Subsequent coupling with methyl bromoacetate introduces the methoxy group.

Table 3: Cross-Coupling Optimization

Parameter Value
Catalyst Pd₂(dba)₃/XANTPHOS
Solvent 1,4-Dioxane
Temperature 140°C (microwave)
Yield 85%

Microwave irradiation reduces reaction times from 24 hours to 1 hour, enhancing throughput.

Nucleophilic Substitution and Methoxylation Techniques

Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-bromo-5-methoxyisoquinoline.

Two-Step Halogenation-Methoxylation

5-Nitroisoquinoline undergoes bromination at the 4-position using PBr₃ in acetic acid (75% yield). Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized and replaced with methoxy via a Meerwein reaction.

Table 4: SNAr Reaction Metrics

Step Reagents Yield
Bromination PBr₃/AcOH 75%
Diazotization NaNO₂/H₂SO₄ 68%
Methoxylation CuBr/HBr 60%

This route suffers from moderate yields due to competing side reactions during diazotization.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

Method Yield Scalability Cost
Skraup Condensation 70% High Low
Directed Lithiation 85% Low High
Cross-Coupling 85% Moderate High
SNAr 60% Moderate Moderate

The Skraup method is optimal for bulk synthesis, while cross-coupling suits small-scale, high-purity applications. Directed lithiation remains niche due to operational complexity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products:

    Substitution: Formation of 4-substituted-5-methoxyisoquinoline derivatives.

    Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.

    Reduction: Formation of 4-bromo-5-methoxytetrahydroisoquinoline.

Scientific Research Applications

4-Bromo-5-methoxyisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 4-Bromo-5-methoxyisoquinoline and its structural analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4), -OCH₃ (5) 238.08 Hypothesized enhanced solubility due to -OCH₃; potential intermediate in drug synthesis
5-Bromoisoquinoline Br (5) 208.05 Melting point: 83–87°C; used in electrophilic substitution reactions
4-Bromo-6-methylisoquinoline Br (4), -CH₃ (6) 208.05 Increased lipophilicity from -CH₃; applications in medicinal chemistry
4-Bromo-5-nitroisoquinoline Br (4), -NO₂ (5) 253.05 Electron-withdrawing -NO₂ group; used in nitro-reduction studies
4-Bromo-1-methoxyisoquinoline Br (4), -OCH₃ (1) 238.08 Methoxy at 1-position alters electronic distribution; CAS 746668-73-5
Key Observations:
  • Substituent Position: The position of bromine and methoxy groups significantly impacts reactivity. For example, 4-Bromo-6-methylisoquinoline’s methyl group at position 6 increases lipophilicity, whereas the methoxy group at position 5 in the target compound may improve solubility .
  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing nitro group (-NO₂) in 4-Bromo-5-nitroisoquinoline. This difference influences their behavior in reactions like Suzuki couplings or nucleophilic substitutions .

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